(R)-2,2-Dimethylcyclopropanecarboxylic acid
Overview
Description
(R)-2,2-Dimethylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantiomer Transformation
The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid can be utilized for enantiomer transformation into (R)- and (S)-dimethyl 2-methylsuccinates (Kovalenko & Kulinkovich, 2011).
Stereo-selective Synthesis
The synthesis of cis-isomer of (1RS)-cis, trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is modified for scientific applications (Kondo et al., 1980).
Intermediate for Medicaments and Pesticides
2,2-Dimethylcyclopropane carboxylic acid serves as an intermediate in the production of various medicaments and pesticides (Li Gong, 2007).
Chiral Building Block for Cilastatin
RhEst1 is an efficient hydrolase for bioproduction of optically pure (S)-2,2-dimethyl cyclopropane carboxylic acid, crucial for cilastatin synthesis (Zhang et al., 2014).
Cardiovascular Research Drug Intermediate
The synthesized (+)-(S)-2,2-dimethylcyclopropanecarboxylic acid is a key intermediate in cilastatin, a drug used in cardiovascular research (L. Jun, 2004).
Enantioselective Production
Enantioselective production of (S)-2,2-dimethylcyclopropane carboxylic acid by Rhodococcus erythropolis ATCC 25544 cells at pH 7.0, 20°C, and 10% (v/v) methanol has applications in research (Yeom et al., 2007).
Biological Activity Studies
N-(heterocycle)-2,2-dimethylcyclopropanecarboxamides were synthesized with 2,2-dimethylcyclopropanecarboxylic acid as a leading compound for studying its biological activity (Wang Jing, 2008).
Optically Active Derivatives
Rhodococcus sp. AJ270 microbial cells catalyzed the enzymatic synthesis of optically active 2,2-dimethylcyclopropanecarboxylic acids and derivatives (Wang & Feng, 2002).
Properties
IUPAC Name |
(1R)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMOMYTTGHNGJ-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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